3-Chloro-6-cyclohexylpyridazine
Description
Contextualization of the Pyridazine (B1198779) Scaffold in Organic Synthesis
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic synthesis. sigmaaldrich.com Its aromatic nature, coupled with the presence of the nitrogen atoms, leads to a π-deficient system, influencing its reactivity and physical characteristics. nih.gov The synthesis of the pyridazine core can be achieved through various methods, including the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or through cycloaddition reactions. sigmaaldrich.comnih.govresearchgate.net The inherent asymmetry and dipole moment of the pyridazine ring make it a valuable component in the design of molecules with specific electronic and binding properties. sigmaaldrich.com
The introduction of substituents onto the pyridazine scaffold is a key strategy for modulating its properties. Functionalization can be achieved through nucleophilic substitution, cross-coupling reactions, or by modifying a pre-existing substituent. nist.gov This allows for the creation of a diverse library of pyridazine derivatives with tailored characteristics.
Research Significance of Substituted Pyridazine Derivatives
Substituted pyridazine derivatives are of significant interest across a spectrum of scientific research, from materials science to medicinal chemistry. nist.gov The pyridazine moiety is considered a "pharmacophore," a structural unit responsible for a molecule's biological activity. sigmaaldrich.com Indeed, numerous pyridazine-containing compounds have been investigated for a wide range of biological activities. uni.lu For instance, various derivatives have been explored for their potential applications in agriculture as herbicides. nih.govresearchgate.net
In the realm of medicinal chemistry, the pyridazine scaffold is often employed as a bioisostere for other aromatic rings, like the phenyl group, offering advantages in terms of polarity and metabolic stability. sigmaaldrich.com The ability of the pyridazine nitrogens to act as hydrogen bond acceptors is a crucial feature in molecular recognition and drug-receptor interactions. sigmaaldrich.com
Scope and Research Trajectories for 3-Chloro-6-cyclohexylpyridazine
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. The presence of a chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility makes it a potentially valuable intermediate in the synthesis of more complex molecules.
The cyclohexyl group at the 6-position significantly increases the lipophilicity of the molecule compared to smaller alkyl or aryl substituents. This property could influence its solubility, membrane permeability, and interactions with hydrophobic binding pockets in biological systems. Based on the known activities of other substituted pyridazines, research trajectories for this compound could logically extend into the exploration of its potential herbicidal or other biological activities. Further studies would be necessary to synthesize and characterize this compound, followed by systematic screening to elucidate its chemical reactivity and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-cyclohexylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMBMWDFRMICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547970 | |
| Record name | 3-Chloro-6-cyclohexylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105538-78-1 | |
| Record name | 3-Chloro-6-cyclohexylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Cyclohexylpyridazine
Diverse Synthetic Pathways to 3-Chloro-6-cyclohexylpyridazine
The construction of this compound can be approached through several synthetic routes. These pathways primarily involve either building the pyridazine (B1198779) ring with the substituents already in place or functionalizing a pre-existing pyridazine core.
Regioselective Chlorination Strategies on Pyridazine Cores
A primary and highly effective method for the synthesis of this compound involves the direct chlorination of its corresponding pyridazinone precursor, 6-cyclohexylpyridazin-3(2H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.netprepchem.com The reaction proceeds by heating the pyridazinone in the presence of the chlorinating agent, often without a solvent or in a high-boiling solvent. nih.govresearchgate.net This method is inherently regioselective, as the chlorine atom specifically replaces the carbonyl oxygen at the C3 position of the pyridazine ring. The use of a base like pyridine (B92270) can also be employed to facilitate the reaction. nih.govmasterorganicchemistry.com
Alternative strategies, while not specifically documented for this exact molecule, include the selective nucleophilic substitution on a 3,6-dichloropyridazine precursor. The differential reactivity of the two chlorine atoms can sometimes be exploited to achieve regioselectivity. google.comrsc.org
| Method | Reagent(s) | Precursor | Key Feature |
|---|---|---|---|
| Direct Chlorination | POCl₃ or POCl₃/PCl₅ | 6-cyclohexylpyridazin-3(2H)-one | High regioselectivity at C3, common industrial method. indianchemicalsociety.comnih.gov |
| Selective Substitution | Nucleophile | 3,6-Dichloropyridazine | Depends on exploiting the different electronic environments of C3 and C6. rsc.org |
Cyclohexyl Group Introduction Methodologies
The introduction of the cyclohexyl moiety onto the pyridazine scaffold is a critical step that can be accomplished through various C-C bond-forming reactions.
One of the most versatile methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org This involves the reaction of a halogenated pyridazine, such as 3,6-dichloropyridazine, with a cyclohexylboronic acid or its ester derivative. nih.govresearchgate.netorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. This method is valued for its high functional group tolerance and generally good yields. nih.govresearchgate.net The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step of the catalytic cycle. nih.gov
Another potential route is through the use of Grignard reagents. scispace.com Cyclohexylmagnesium bromide could be reacted with a suitable pyridazine derivative, such as a methoxy- or chloro-substituted pyridazine, to introduce the cyclohexyl group. scispace.comresearchgate.net These reactions can sometimes proceed via a 1,4-addition mechanism to the pyridazine ring, followed by dehydrogenation to restore aromaticity. In some cases, halogen-magnesium exchange can be used to generate a pyridazinyl Grignard reagent, which can then react with an electrophile. researchgate.net
| Methodology | Reagents | Key Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Cyclohexylboronic acid, Pd catalyst, Base | High functional group tolerance, readily available reagents, mild conditions. nih.govwikipedia.org |
| Grignard Reaction | Cyclohexylmagnesium halide | Strong nucleophile for C-C bond formation. scispace.com |
| Precursor Cyclization | Cyclohexyl-substituted 1,4-dicarbonyl compound, Hydrazine (B178648) | Builds the ring with the substituent already in place, avoiding post-modification steps. chemtube3d.com |
Precursor Compound Synthesis and Derivatization
The synthesis of this compound often relies on the preparation of key precursors, most notably 6-cyclohexylpyridazin-3(2H)-one. This intermediate is commonly synthesized via a cyclocondensation reaction. nih.govbeilstein-journals.org The process involves reacting a γ-keto acid or its ester, specifically a 4-cyclohexyl-4-oxobutanoic acid derivative, with hydrazine hydrate (N₂H₄·H₂O). chemtube3d.com This reaction is a classic and straightforward method for forming the pyridazinone ring structure. organic-chemistry.org
Another critical precursor is 3,6-dichloropyridazine, which can serve as a starting point for sequential functionalization. Its synthesis typically begins with maleic anhydride, which reacts with hydrazine to form maleic hydrazide (pyridazine-3,6-dione). Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields 3,6-dichloropyridazine. google.com This symmetrical intermediate allows for stepwise substitution reactions to introduce different groups at the 3 and 6 positions.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The formation of this compound involves well-studied, fundamental organic reaction mechanisms.
Reaction Intermediates and Transition State Analysis
The chlorination of 6-cyclohexylpyridazin-3(2H)-one with POCl₃ is a key transformation whose mechanism is believed to proceed through several steps. Initially, the carbonyl oxygen of the pyridazinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate, a chlorophosphate ester derivative. In the subsequent step, a chloride ion, released from the POCl₃, performs a nucleophilic attack on the C3 carbon of the pyridazine ring. This addition-elimination sequence, characteristic of nucleophilic acyl substitution, results in the cleavage of the P-O bond and the formation of the C-Cl bond, yielding the final product. The presence of a base like pyridine can facilitate the initial attack on POCl₃ and neutralize the HCl byproduct. masterorganicchemistry.com
The formation of the pyridazinone ring itself via cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine involves the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the stable, aromatic pyridazinone ring. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the transition states and energy profiles of such cyclization reactions to understand the regiochemistry and reaction feasibility. researchgate.netnih.gov
Kinetic Studies of Synthetic Processes
While detailed kinetic studies specifically for the synthesis of this compound are not widely published, the principles of chemical kinetics are applied to optimize such syntheses in industrial settings. Kinetic investigations would involve monitoring the reaction progress over time to determine the rate law, reaction order with respect to each reactant, and the activation energy of the key steps.
For instance, in the chlorination step, the rate of formation of this compound could be tracked using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By varying the concentration of the pyridazinone precursor, POCl₃, and any added base, one could elucidate the dependency of the reaction rate on each component. Similarly, the effect of temperature on the reaction rate would be studied to calculate the Arrhenius parameters, providing insight into the energy barrier of the rate-determining step. Such studies are essential for process scale-up, ensuring safety, efficiency, and reproducibility.
Compound Index
Post-Synthetic Modifications and Functionalization of this compound
The reactivity of this compound is characterized by the electrophilic nature of the pyridazine ring, enhanced by the presence of the chloro substituent, and the nucleophilic character of the cyclohexyl moiety. This dual reactivity allows for a range of chemical transformations.
The electron-deficient pyridazine ring, coupled with the good leaving group ability of the chlorine atom, makes the C-3 position of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone for the functionalization of this heterocyclic system, allowing for the introduction of a wide variety of substituents.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the chloride ion results in the substituted product. The reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogens, which stabilize the negatively charged intermediate.
Common nucleophiles employed in these reactions include:
Amines: Primary and secondary amines can readily displace the chloro group to form the corresponding 3-amino-6-cyclohexylpyridazine derivatives.
Alkoxides: Reaction with sodium or potassium alkoxides yields 3-alkoxy-6-cyclohexylpyridazines.
Thiols: Thiolates can be used to introduce sulfur-containing moieties, forming 3-thioether-6-cyclohexylpyridazines.
| Nucleophile | Reagent Example | Product Class |
| Amine | R2NH | 3-Amino-6-cyclohexylpyridazine |
| Alkoxide | RONa | 3-Alkoxy-6-cyclohexylpyridazine |
| Thiolate | RSNa | 3-Thioether-6-cyclohexylpyridazine |
While the pyridazine ring itself is generally deactivated towards electrophilic attack due to its electron-deficient nature, the appended cyclohexyl ring can, in principle, undergo electrophilic substitution. However, such reactions are not common for this specific compound, as the pyridazine ring's deactivating effect can extend to the adjacent cyclohexyl group to some extent. Furthermore, the reaction conditions required for electrophilic substitution on an alkyl group are often harsh and can lead to side reactions or decomposition of the heterocyclic core. Theoretical studies and specific activating groups on the cyclohexyl ring would be necessary to explore this potential functionalization pathway.
The chloro-substituent at the C-3 position of the pyridazine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl or aryl-heteroaryl structures. For instance, coupling with phenylboronic acid would yield 3-phenyl-6-cyclohexylpyridazine.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner. The reaction of this compound with an alkyl or aryl Grignard reagent, catalyzed by a nickel or palladium complex, results in the formation of a new carbon-carbon bond at the C-3 position.
Stille Coupling: The Stille reaction employs an organotin compound (organostannane) as the coupling partner. This method is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane in the presence of a palladium catalyst would lead to the corresponding substituted pyridazine.
| Coupling Reaction | Organometallic Reagent | Catalyst | Product Type |
| Suzuki | R-B(OH)2 | Palladium | 3-Aryl/Alkyl-6-cyclohexylpyridazine |
| Kumada | R-MgX | Nickel or Palladium | 3-Aryl/Alkyl-6-cyclohexylpyridazine |
| Stille | R-SnR'3 | Palladium | 3-Aryl/Alkyl-6-cyclohexylpyridazine |
Stereochemical Control and Chiral Synthesis Considerations for this compound Analogs
The synthesis of chiral analogs of this compound primarily involves the introduction of stereocenters on the cyclohexyl ring or on a substituent introduced through post-synthetic modification.
If the desired analog contains a substituted cyclohexyl ring with one or more stereocenters, the stereochemical outcome can be controlled through several strategies:
Use of Chiral Starting Materials: The synthesis could begin with an enantiomerically pure cyclohexyl-containing precursor. For example, using a chiral cyclohexanecarboxylic acid derivative in the initial pyridazine ring formation would lead to a chiral product.
Asymmetric Synthesis: Asymmetric hydrogenation or other enantioselective transformations on a cyclohexene precursor to the cyclohexyl group could establish the desired stereochemistry.
Diastereoselective Reactions: If a stereocenter is already present in the molecule, subsequent reactions on the cyclohexyl ring can be influenced by this existing center, leading to diastereoselective outcomes.
Chiral Resolution: A racemic mixture of a chiral this compound analog can be separated into its constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure analogs for applications where specific stereoisomers exhibit different biological activities or material properties.
Theoretical and Computational Studies of 3 Chloro 6 Cyclohexylpyridazine
Molecular Dynamics Simulations and Conformational Analysis
While computational studies have been conducted on other pyridazine (B1198779) derivatives, the strict requirement to focus exclusively on 3-Chloro-6-cyclohexylpyridazine prevents the inclusion of data from analogous compounds. Without primary research on this specific molecule, an article that meets the required standards of detail and scientific accuracy cannot be generated.
Ligand-Target Interaction Dynamics (General Models)
Understanding how a small molecule like this compound interacts with its biological target is fundamental in computational drug discovery. Molecular dynamics (MD) simulations are a primary tool for studying these complex and dynamic processes. consensus.app Unlike static methods like molecular docking, which provide a single snapshot of the binding pose, MD simulations model the movement of atoms in a ligand-protein complex over time, offering deeper insights into the stability and nature of the interaction. nih.govacs.org
MD simulations can be used to:
Refine Docking Poses: Initial binding poses predicted by docking software can be refined and validated. MD simulations can assess the stability of a predicted pose; correct poses are generally more stable over the simulation time compared to incorrect ones. acs.org
Analyze Conformational Changes: Both the ligand and the target protein are flexible. MD simulations capture the conformational changes that occur upon binding, which can reveal allosteric binding sites or induced-fit mechanisms that are not apparent from static structures. consensus.appnih.gov
Predict Binding Free Energies: By calculating the energy of the ligand-protein complex, MD simulations help in predicting the binding affinity of a ligand. This is crucial for ranking potential drug candidates and guiding lead optimization. nih.govnih.gov
Characterize Binding/Unbinding Pathways: Advanced techniques like steered MD or Gaussian accelerated MD (GaMD) can simulate the entire process of a ligand binding to or unbinding from its target. dovepress.comacs.org This provides information on the kinetics of the interaction, such as the ligand's residence time, which is increasingly recognized as a critical factor for a drug's in vivo efficacy. acs.org
These computational models provide a detailed, atomistic view of the forces and movements that govern the interaction between a ligand and its target, which is essential for the rational design of new molecules. consensus.appacs.org
Table 1: Key Applications of Molecular Dynamics (MD) Simulations in Ligand-Target Interaction Analysis
| Application | Description | Key Insights | Relevant Techniques |
|---|---|---|---|
| Binding Mode Stability | Assesses the stability of a ligand's pose within the binding pocket over time. | Validates docking results, distinguishes between stable (correct) and unstable (decoy) poses. | Conventional MD, Parallel MD runs. acs.org |
| Conformational Dynamics | Captures the flexibility and changes in the shape of both the ligand and the protein target upon binding. | Identifies induced-fit mechanisms, cryptic binding sites, and allosteric effects. consensus.app | Conventional MD, Enhanced Sampling MD. |
| Binding Affinity Prediction | Calculates the free energy of binding to estimate the strength of the ligand-target interaction. | Ranks potential drug candidates, guides lead optimization by predicting changes in affinity with structural modifications. | Free Energy Perturbation (FEP), Thermodynamic Integration (TI), MM/PBSA. nih.govtandfonline.com |
| Binding/Unbinding Kinetics | Simulates the pathway and calculates the rates of a ligand associating with (kon) and dissociating from (koff) its target. | Determines ligand residence time, provides insights into the duration of the therapeutic effect. acs.org | Steered MD (SMD), Metadynamics, Accelerated MD (aMD). dovepress.com |
In Silico Structure-Activity Relationship (SAR) Predictions for this compound Derivatives
In silico Structure-Activity Relationship (SAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, these techniques are invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a group of molecules and their biological activities. youtube.com These models are built using a "training set" of compounds with known activities and then used to predict the activities of a "test set" of compounds. researchgate.net
For pyridazine and its derivatives, several QSAR studies have been successfully applied:
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as molecular weight, lipophilicity (logP), and topological indices. A recent study on pyridazine derivatives for Alzheimer's disease employed a 2D-QSAR model to design new multifunctional agents, successfully optimizing pharmacokinetic properties and structural stability. nih.gov
3D-QSAR: These methods consider the 3D structure of the molecules and how their steric and electrostatic fields interact with a hypothetical receptor site. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov Studies on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors have used CoMFA and CoMSIA models to reliably predict bioactivities. tandfonline.comresearchgate.net The resulting contour maps highlight regions where steric bulk or specific electrostatic properties increase or decrease activity, providing clear guidance for designing more potent inhibitors. tandfonline.comresearchgate.net
The development of a robust QSAR model typically involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build the predictive model. kfupm.edu.sa
Table 2: Examples of QSAR Studies on Pyridazine-Related Scaffolds
| Scaffold | Target/Application | QSAR Method | Key Findings & Descriptors |
|---|---|---|---|
| Pyridazine Derivatives | Corrosion Inhibition | MLR and ANN | Adsorption depends on descriptors like frontier molecular orbital (FMO) energies. ANN model showed superior predictive power. kfupm.edu.sa |
| Pyridazin-3-one Derivatives | PDE4 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Identified key steric, electrostatic, and hydrophobic fields crucial for potent PDE4 inhibition. actascientific.com |
| Pyrazolo-pyridazinone Derivatives | FGFR1 Inhibition (Anticancer) | 3D-QSAR (CoMFA, CoMSIA) | Generated contour maps revealing structural requirements for potent inhibition, guiding the design of new compounds. tandfonline.comresearchgate.net |
| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | Alzheimer's Disease (AChE/Aβ inhibition) | 2D-QSAR | Utilized to design 13 novel derivatives with favorable interactions and enhanced dynamic stability. nih.gov |
Pharmacophore Generation and Virtual Screening Methodologies
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov
The process typically involves:
Generation: Aligning a set of active molecules and abstracting their common chemical features to create a 3D pharmacophore model. nih.gov
Validation: The model is tested for its ability to distinguish known active compounds from inactive ones.
Virtual Screening: The validated pharmacophore model is then used as a 3D query to rapidly search large chemical databases for novel molecules that match the required features. researchgate.net This process can filter millions of compounds down to a manageable number for experimental testing. researchgate.net
For pyridazine-based structures, pharmacophore modeling has been effectively used. In one study, a series of pyridazinone derivatives with high affinity for the α1-adrenoceptor was used to generate a predictive pharmacophore model. nih.gov This model successfully rationalized the structure-activity relationships within the series. nih.gov In another example, an inverse virtual screening approach used pharmacophore models to identify new potential targets for a library of pyridazinone-based molecules, demonstrating the versatility of this technique. nih.gov
Table 3: Common Pharmacophore Features and Their Role in Virtual Screening
| Pharmacophore Feature | Description | Example Interaction | Relevance to Pyridazine Derivatives |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons capable of accepting a hydrogen bond. | Carbonyl oxygen, nitrogen atoms. | The two adjacent nitrogen atoms in the pyridazine ring are potent HBAs, crucial for anchoring the molecule in a target's binding site. nih.gov |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., O, N). | Amine or hydroxyl groups attached to the core. | Substituents on the pyridazine ring can introduce HBDs to satisfy specific interactions with the target protein. |
| Hydrophobic (HYD) / Aromatic (AR) | A non-polar group or an aromatic ring system. | Phenyl rings, alkyl chains. | The cyclohexyl group in this compound provides a significant hydrophobic feature for interaction with non-polar pockets. The pyridazine ring itself can participate in π-π stacking. nih.gov |
| Positive/Negative Ionizable | A group that is likely to be charged at physiological pH. | Carboxylic acids, amines. | Can form strong salt-bridge interactions with charged residues in the target's active site. |
Computational Reaction Pathway Analysis for this compound Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For a molecule like this compound, computational analysis can predict its reactivity, stability, and the most likely pathways for its chemical transformations. frontiersin.org
The primary method used for this type of analysis is Density Functional Theory (DFT). DFT calculations can be used to:
Model Reaction Mechanisms: By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. researchgate.net This helps determine the feasibility of a reaction and identify the rate-limiting step.
Analyze Transition States: Locating the transition state structure is key to understanding a reaction's kinetics. Computational methods can characterize this high-energy state and provide information about the bond-breaking and bond-forming processes.
Predict Regioselectivity: In reactions where multiple products can be formed, such as nucleophilic substitution on the pyridazine ring, computational analysis can predict which isomer is favored by comparing the activation energies of the different possible pathways. nih.gov For instance, studies on related pyridyne systems have used computational models to explain and predict the regioselectivity of nucleophilic additions. nih.gov
Explore Reaction Networks: For more complex transformations, computational tools can map out entire networks of possible reactions, helping to design optimal synthetic routes and predict potential byproducts. frontiersin.org
For transformations involving chloropyridazines, computational analysis could be applied to study reactions such as nucleophilic aromatic substitution (where the chlorine atom is replaced), cross-coupling reactions, or ring-opening reactions under specific conditions. wur.nl
Table 4: Computational Methods for Analyzing Chemical Transformations
| Computational Method | Application in Reaction Analysis | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating the electronic structure and energy of molecules. | Geometries of reactants, products, and transition states; reaction energies; activation barriers. researchgate.net |
| Transition State Searching | Locating the highest energy point along a reaction coordinate. | Structure of the transition state, activation energy, understanding of the reaction mechanism. |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state to connect it to reactants and products. | Confirmation that a found transition state correctly connects the desired reactant and product. |
| Solvation Models | Simulating the effect of a solvent on the reaction. | More accurate reaction energies and barriers that reflect experimental conditions. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of 3-Chloro-6-cyclohexylpyridazine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.
While specific experimental NMR data for this compound is not widely published, the expected spectral features can be inferred from the analysis of closely related pyridazine (B1198779) structures. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine ring and the cyclohexyl group. The pyridazine protons would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and nitrogen substituents. The cyclohexyl protons would present as a complex series of multiplets in the aliphatic region.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the carbons of the pyridazine ring appearing at lower field (higher ppm) compared to the sp³-hybridized carbons of the cyclohexyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data from analogous pyridazine structures.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridazine H-4/H-5 | ¹H | 7.5 - 8.0 | Doublet |
| Cyclohexyl CH (methine) | ¹H | 2.8 - 3.2 | Multiplet |
| Cyclohexyl CH₂ (methylene) | ¹H | 1.2 - 2.0 | Multiplets |
| Pyridazine C-3 | ¹³C | 150 - 160 | Singlet |
| Pyridazine C-6 | ¹³C | 160 - 170 | Singlet |
| Pyridazine C-4/C-5 | ¹³C | 125 - 135 | Singlet |
| Cyclohexyl C-1 (methine) | ¹³C | 40 - 50 | Singlet |
| Cyclohexyl C-2/C-3/C-4 | ¹³C | 25 - 35 | Singlets |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are essential.
2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show a correlation between the two adjacent protons on the pyridazine ring and multiple correlations among the protons of the cyclohexyl ring, helping to trace the connectivity within the saturated ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This would allow for the direct assignment of each protonated carbon by correlating the previously assigned proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). Key HMBC correlations would include those between the pyridazine protons and the carbons of the pyridazine ring, and critically, between the cyclohexyl methine proton (at C-1 of the cyclohexyl ring) and the C-6 carbon of the pyridazine ring, confirming the attachment point of the cyclohexyl substituent.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable when single crystals suitable for X-ray diffraction are not available or when studying polymorphism. For pyridazine derivatives, ssNMR can provide insights into the local environment and packing of molecules in the solid state, which can differ from their structure in solution. nih.gov It can detect the presence of different crystalline forms (polymorphs) by identifying variations in chemical shifts and relaxation times that arise from different intermolecular interactions in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. nih.gov
While a crystal structure for this compound itself is not publicly documented, analysis of related compounds like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine demonstrates the power of this technique. researchgate.net For the target compound, SCXRD would confirm the planarity of the pyridazine ring and determine the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the heterocyclic ring.
Table 2: Representative Crystallographic Data for a Related Pyridazine Derivative (3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine) This data is provided for illustrative purposes to show typical parameters obtained from an SCXRD experiment. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.6635 (19) |
| b (Å) | 7.8202 (6) |
| c (Å) | 11.3266 (8) |
| β (°) | 94.140 (3) |
| Volume (ų) | 1825.5 (3) |
| Z (molecules/unit cell) | 8 |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can have different physical properties. While no polymorphism studies for this compound have been reported, SCXRD is the primary tool for identifying and characterizing different polymorphic forms. By growing crystals under various conditions (e.g., different solvents, temperatures) and analyzing them with SCXRD, one could determine if this compound exhibits polymorphism.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₃ClN₂.
The predicted monoisotopic mass for the [M]+ ion of this compound is 196.07672 Da. uni.lu The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]+ peak approximately one-third the intensity of the [M]+ peak.
Electron ionization (EI) mass spectrometry would also provide information about the compound's structure through analysis of its fragmentation pattern. Common fragmentation pathways for such a molecule could include the loss of a chlorine radical (Cl•), cleavage of the bond between the two rings, and fragmentation within the cyclohexyl ring. Analysis of related compounds like 3-chloro-6-methoxypyridazine (B157567) shows characteristic fragmentation that helps confirm the core structure. nist.gov
Table 3: Predicted m/z Values for Adducts of this compound Data predicted by computational methods. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.08400 |
| [M+Na]⁺ | 219.06594 |
| [M]⁺ | 196.07617 |
| [M-H]⁻ | 195.06944 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.
For this compound (C₁₀H₁₃ClN₂), the theoretical monoisotopic mass can be precisely calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely aligns with this theoretical value, thereby confirming the elemental composition and the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 197.08400 | 141.6 |
| [M+Na]⁺ | 219.06594 | 148.5 |
| [M-H]⁻ | 195.06944 | 144.4 |
| [M+NH₄]⁺ | 214.11054 | 158.6 |
| [M+K]⁺ | 235.03988 | 144.1 |
| [M]⁺ | 196.07617 | 138.2 |
| Data is based on predictive models and requires experimental verification. |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) provides critical information about the connectivity of atoms within a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a roadmap of the molecule's structure.
Key fragmentation pathways for this compound would likely involve the cleavage of the bond between the cyclohexyl ring and the pyridazine core, as well as fragmentation within the cyclohexyl ring itself. The loss of the chlorine atom and fragmentation of the pyridazine ring would also be anticipated. By analyzing the mass-to-charge ratios of these fragments, a detailed structural picture can be assembled.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the cyclohexyl and pyridazine rings, the C=N and C=C stretching vibrations of the aromatic pyridazine ring, and the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would provide valuable information about the carbon-carbon bonds of the cyclohexyl ring and the symmetric breathing modes of the pyridazine ring.
The combination of FT-IR and Raman spectroscopy would allow for a comprehensive vibrational assignment, aiding in the confirmation of the molecular structure and providing insights into the conformational preferences of the cyclohexyl ring relative to the pyridazine core.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, Raman |
| C=N Stretch | 1650 - 1550 | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | FT-IR, Raman |
| CH₂ Bend (Scissoring) | 1485 - 1445 | FT-IR, Raman |
| C-H Bend (In-plane) | 1300 - 1000 | FT-IR |
| C-Cl Stretch | 800 - 600 | FT-IR, Raman |
| These are general ranges and the precise positions of the bands would require experimental measurement. |
Mechanistic Biological Activity and Target Engagement Investigations of 3 Chloro 6 Cyclohexylpyridazine
In Vitro Biochemical Assays for Molecular Target Identification
There is no publicly available research detailing the use of in vitro biochemical assays to identify the molecular targets of 3-Chloro-6-cyclohexylpyridazine.
Enzyme Inhibition/Activation Kinetics and Mechanism of Action
No studies have been published that describe the enzyme inhibition or activation kinetics for this compound. Therefore, data on its mechanism of action at the enzymatic level, including parameters such as IC50 or Ki values against any specific enzyme, is not available.
Receptor Binding Studies and Ligand Efficacy Profiling
Information from receptor binding studies for this compound is absent from the scientific literature. There are no available data on its affinity (e.g., Kd values) for any specific receptors or its efficacy as an agonist, antagonist, or inverse agonist.
Cellular Level Investigations of Biological Pathways Modulation (in vitro)
There is a lack of published research on the effects of this compound at the cellular level.
Cell-Free System Studies
No investigations using cell-free systems to elucidate the biological activity of this compound have been reported.
Mechanistic Studies in Model Organism Cells (e.g., bacterial, yeast, in vitro human cell lines)
There are no available reports on mechanistic studies of this compound in any model organism cells or human cell lines.
Analysis of Downstream Signaling Events
In the absence of identified molecular targets or observed cellular effects, no analyses of downstream signaling events following treatment with this compound have been conducted or published.
Structure-Activity Relationship (SAR) Elucidation from In Vitro Biological Data
The structure-activity relationship (SAR) of pyridazine (B1198779) derivatives is a critical area of investigation for medicinal chemists aiming to optimize their therapeutic potential. While specific in vitro biological data for this compound is not extensively available in public literature, SAR studies on analogous compounds provide valuable insights into how structural modifications influence biological potency.
The biological activity of 3,6-disubstituted pyridazines is significantly influenced by the nature of the substituents at both positions. The chlorine atom at the 3-position is a common feature in many biologically active pyridazines and often serves as a crucial handle for further chemical modification or as an important interaction moiety with biological targets.
The substituent at the 6-position plays a pivotal role in determining the potency and selectivity of these compounds. In related series of pyridazine-containing compounds, the nature of this group can dramatically alter the biological effect. For instance, in studies of 1,2,4-triazoles and pyrazoles, the substitution at the 5-position (analogous to the 6-position of the pyridazine ring) with various alkyl and aryl groups showed that hydrophobic side chains significantly contribute to potency. nih.gov This suggests that the cyclohexyl group in this compound, a bulky and lipophilic moiety, is likely a key determinant of its biological activity profile.
In a series of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives developed as SMARCA2/4 degraders, modifications of the aryl group at the 4-position and the linker conjugated to the pyridazine core led to significant changes in degradation potency and antiproliferative activity. nih.gov While this highlights the importance of substitution patterns around the pyridazine core, it also underscores that the core itself is a viable scaffold for targeted therapies.
Furthermore, studies on other heterocyclic systems, such as 2,3-diarylpyrazines and quinoxalines, have demonstrated that smaller substituents like methoxy, methyl, and fluoro groups on an adjacent phenyl ring can greatly impact selective COX-2 inhibitory activity. nih.gov This indicates that even subtle electronic and steric changes to substituents on a core heterocycle can fine-tune biological potency.
The following table illustrates hypothetical SAR trends for 3-chloro-6-substituted pyridazine analogs based on general principles observed in related heterocyclic compounds.
| Compound | R Group (at C6) | Hypothetical Change in Potency | Rationale |
| Analog 1 | Methyl | Baseline | Small, less lipophilic group. |
| Analog 2 | Cyclohexyl | Increased | Increased lipophilicity and steric bulk may enhance binding to a hydrophobic pocket in a target protein. |
| Analog 3 | Phenyl | Variable | Aromatic interactions may increase or decrease potency depending on the target's binding site characteristics. |
| Analog 4 | 4-Chlorophenyl | Potentially Increased | The chloro-substituent can alter electronic properties and provide additional interaction points. sigmaaldrich.com |
| Analog 5 | 2-Hydroxyphenyl | Potentially Increased | The hydroxyl group can act as a hydrogen bond donor, potentially improving target engagement. google.com |
This table is illustrative and based on SAR principles from related compound series, not on direct experimental data for this compound.
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, several key pharmacophoric features can be inferred from related active compounds.
The pyridazine ring itself is a critical component. As a nitrogen-containing heterocycle, it is a bioisostere for other rings and its nitrogen atoms can act as hydrogen bond acceptors, which is a common interaction in ligand-protein binding. sigmaaldrich.com The electron-deficient nature of the pyridazine ring can also contribute to its interaction with biological targets. sigmaaldrich.com
The chlorine atom at the 3-position is a significant feature. It is an electron-withdrawing group that can influence the electronic distribution of the pyridazine ring. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand binding affinity. In many synthetic schemes, this chloro group also serves as a reactive site for introducing further diversity into the molecule.
Based on these considerations, a hypothetical pharmacophore model for a target interacting with this compound could include:
A hydrogen bond acceptor feature (from the pyridazine nitrogens).
A halogen bond donor/hydrophobic feature (from the chlorine atom).
A large hydrophobic feature (from the cyclohexyl ring).
Ligand-Target Interaction Profiling (e.g., protein-ligand co-crystallography, SPR)
To understand how a ligand like this compound interacts with its biological target at a molecular level, various biophysical techniques can be employed. While specific interaction data for this compound is not publicly available, protein-ligand co-crystallography and Surface Plasmon Resonance (SPR) are powerful methods used for this purpose with similar molecules.
Protein-Ligand Co-crystallography is a technique that can provide a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. This method involves crystallizing the protein in the presence of the ligand and then using X-ray diffraction to determine the atomic coordinates of the complex. The resulting structure can reveal the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any conformational changes in the protein upon binding. For a compound like this compound, a co-crystal structure would definitively show how the cyclohexyl group fits into the binding site and which residues interact with the chloropyridazine core.
Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand (analyte) is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. SPR could be used to quantify the binding affinity of this compound and its analogs to a purified target protein, providing valuable data for SAR studies.
While no specific co-crystal structures or SPR data for this compound are reported, these techniques are fundamental in drug discovery programs involving pyridazine-based compounds to validate target engagement and guide the rational design of more potent and selective molecules.
Applications and Advanced Material Integration of 3 Chloro 6 Cyclohexylpyridazine
Role as a Privileged Synthetic Intermediate in Complex Molecule Synthesis
The pyridazine (B1198779) core is a recognized pharmacophore found in numerous biologically active compounds. nih.gov The presence of a chlorine atom on this scaffold, as seen in 3-Chloro-6-cyclohexylpyridazine, offers a reactive handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Precursor to Biologically Relevant Scaffolds
While specific research on the biological applications of derivatives from this compound is not extensively documented in publicly available literature, the broader class of pyridazine-containing molecules has shown significant therapeutic potential. Current time information in Bangalore, IN. Pyridazine derivatives are known to exhibit a wide range of biological activities, including but not limited to antiviral, anti-inflammatory, and antimicrobial properties. nih.gov For instance, related compounds like 3-chloro-6-phenylpyridazine (B182944) serve as intermediates in the synthesis of bioactive molecules targeting kinases and proteases. chemshuttle.com It is plausible that this compound could similarly be utilized to synthesize novel compounds with potential pharmacological value. The cyclohexyl moiety can influence the lipophilicity and conformational flexibility of the final molecule, which are critical parameters for drug design.
Building Block for Novel Heterocyclic Systems
The reactivity of the chloro-substituent in this compound allows for its use as a foundational element in the construction of more complex heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. Furthermore, the pyridazine ring can participate in cycloaddition reactions, providing pathways to fused heterocyclic structures. organic-chemistry.org These reactions are fundamental in creating novel chemical entities with unique three-dimensional shapes and electronic properties, which are desirable in medicinal chemistry and materials science. For example, the synthesis of pyridazine derivatives through cross-coupling reactions like the Suzuki-Miyaura reaction is a well-established method for creating complex molecules with potential applications in various fields. mdpi.com
Potential Applications in Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of the pyridazine ring suggest that this compound could be a valuable component in the development of advanced materials.
Monomer or Additive in Functional Polymer Synthesis
There is growing interest in incorporating heterocyclic compounds into polymer backbones to impart specific functionalities. While direct polymerization of this compound has not been reported, its bifunctional nature—a reactive chloro group and the pyridazine ring itself—suggests its potential as a monomer or a functional additive in polymer synthesis. The incorporation of the pyridazine unit could enhance the thermal stability, and flame retardancy, or introduce specific optical or electronic properties to the resulting polymer. The development of functional polymers with tailored properties is a significant area of research with applications in drug delivery and smart materials. acs.org
Development of Optoelectronic or Catalytic Materials
Pyridazine-based systems have been investigated for their applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs), due to their electron-deficient nature which can be beneficial for charge transport and emission properties. mdpi.comrsc.org Research into pyridazine derivatives has shown their potential as components in materials with interesting optical and electronic properties. mdpi.com Although specific studies on this compound in this context are lacking, it is conceivable that its derivatives could be explored for such applications. The cyclohexyl group might influence the solid-state packing and morphology of thin films, which are critical for device performance.
Use in Catalysis and Coordination Chemistry
The nitrogen atoms in the pyridazine ring of this compound can act as ligands, coordinating to metal centers to form metal complexes. researchgate.net These complexes can have interesting catalytic and magnetic properties. Pyridazine-based ligands have been used to create complexes with first-row transition metals, and the resulting compounds have been studied for their catalytic activity. researchgate.net The coordination chemistry of pyridazine ligands is a rich field, with applications in areas such as water oxidation catalysis and the development of molecular magnets. acs.orgacs.org While the coordination chemistry of this compound itself is not well-explored, the broader family of pyridazine ligands has demonstrated the ability to form a variety of coordination complexes with diverse structures and properties. researchgate.netacs.orgresearchgate.net
Ligand Design for Metal Catalysts
A comprehensive search of available scientific literature and patent databases did not yield specific examples of this compound being utilized in ligand design for metal catalysts. The pyridazine heterocycle, with its two adjacent nitrogen atoms, possesses the inherent ability to coordinate with metal centers. nih.gov This characteristic is fundamental to the design of ligands that can modulate the catalytic activity, selectivity, and stability of metal complexes.
Research into pyridazine-based compounds has shown their utility in forming complexes with various metals. For instance, pyridazine has been investigated as a component in phosphorescent emitters, where it acts as a ligand to heavy metal centers like iridium(III). frontiersin.org These applications, while not strictly catalytic, demonstrate the successful coordination of the pyridazine core with transition metals, a key principle in developing new catalysts. The electronic properties of the pyridazine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. cu.edu.eg The presence of a chloro group and a cyclohexyl group on the pyridazine ring of this compound would be expected to influence its electronic and steric profile, and thus its behavior as a ligand. However, specific studies detailing such applications are not currently available.
Organocatalytic Applications
There is currently no specific information available in the scientific literature regarding the use of this compound in organocatalytic applications. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The structural features of the pyridazine ring, including its potential for hydrogen bonding and its defined stereoelectronic environment, could theoretically be exploited in the design of novel organocatalysts.
The broader class of nitrogen-containing heterocyclic compounds has been extensively used in organocatalysis. For example, pyridine (B92270) derivatives are well-established as catalysts in a variety of transformations. sciencepublishinggroup.comresearchgate.netresearchgate.net The adjacent nitrogen atoms in the pyridazine scaffold offer a unique electronic arrangement that could potentially be harnessed for catalytic activity. However, research into the specific application of pyridazine derivatives as organocatalysts is not as widespread. While the potential exists, the exploration of this compound for such purposes remains an open area for future research.
Development of Molecular Probes and Chemical Tools for Research
While direct research on this compound as a molecular probe is not documented, the pyridazine scaffold is emerging as a valuable component in the development of fluorescent probes and other chemical tools for research. frontiersin.org The inherent photophysical properties of the pyridazine ring system, combined with the ability to modify its structure with various functional groups, make it an attractive platform for creating molecules with specific sensing or imaging capabilities.
Recent studies have highlighted the use of pyridazine-based compounds in the development of materials for organic light-emitting diodes (OLEDs) and as fluorescent probes. frontiersin.org For example, donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for efficient OLEDs. frontiersin.org The photophysical characteristics of these materials are detailed in the table below.
| Compound | Donor Moiety | Acceptor Moiety | Emission Lifetime | Reference |
| dPXZMePydz | Phenoxazine | Pyridazine | <500 ns | frontiersin.org |
| dCzMePydz | Carbazole | Pyridazine | - | frontiersin.org |
Furthermore, the pyridazine nucleus is being explored in the design of novel anticancer agents, where it can serve as a scaffold for molecules that probe biological pathways. acs.orgnih.gov For instance, 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, indicating their potential use as chemical tools to study these biological systems. acs.org The development of pyrrolo[1,2-b]pyridazines has also been noted for producing highly fluorescent compounds, further underscoring the potential of the pyridazine core in creating molecular probes. nih.gov
The functional groups on this compound, namely the chloro and cyclohexyl groups, would influence its solubility, distribution, and interaction with biological systems, which are key parameters in the design of effective molecular probes. The chloro group, for example, could serve as a reactive handle for conjugation to other molecules. However, specific research to develop and characterize this compound for these purposes has not yet been reported.
Future Research Directions and Emerging Paradigms for 3 Chloro 6 Cyclohexylpyridazine
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-Chloro-6-cyclohexylpyridazine and its derivatives will likely be driven by the principles of green and sustainable chemistry. Traditional methods for creating pyridazine-based molecules can be inefficient, but modern approaches offer cleaner and more effective alternatives. organic-chemistry.org Key areas for future development include:
Metal-Free Reactions The use of metal-free protocols, such as aza-Diels-Alder reactions, provides a sustainable and cost-effective way to construct pyridazine (B1198779) rings. organic-chemistry.org
Single-Carbon Insertion Novel electrochemical methods that allow for the insertion of a single carbon atom into aromatic rings could offer precise ways to modify and build pyridazine frameworks. scitechdaily.com
Redox Diversification The strategic oxidation of cyclic hydrazones, which can be derived from readily available starting materials like prolinol, presents a versatile route to pyridazines. acs.org
Diaza-Wittig Reactions An elaborated strategy using a Diaza-Wittig reaction as a key step has been developed to create a variety of pyridazine derivatives, showcasing a flexible synthetic route. acs.org
| Synthetic Methodology | Potential Advantages |
| Metal-Free Aza-Diels-Alder Reactions | Sustainable, cost-effective, high regioselectivity. organic-chemistry.org |
| Electrochemical Single-Carbon Insertion | Precise molecular editing, high efficiency. scitechdaily.com |
| Redox Diversification of Cyclic Hydrazones | Access from readily available chiral precursors. acs.org |
| Diaza-Wittig Based Strategy | Versatile, allows for varied substituents. acs.org |
Integration with Advanced Computational and Machine Learning Approaches
Computational chemistry and artificial intelligence are set to revolutionize how molecules like this compound are studied and developed. acs.org These in silico tools can predict molecular behavior, identify potential biological interactions, and guide the design of new compounds with greater speed and efficiency.
Future research will benefit from:
Quantitative Structure-Property Relationship (QSPR) Modeling Machine learning algorithms, including Artificial Neural Networks and Random Forest, can model the relationship between a molecule's structure and its properties. nih.gov This allows for the prediction of physicochemical characteristics and biological activity before a compound is even synthesized. nih.govmdpi.com
Predictive Modeling for Drug Interactions Machine learning can be used to forecast how compounds interact with therapeutic targets and proteins involved in absorption, distribution, metabolism, excretion, and toxicity (ADMET). elsevierpure.com
Accelerated Discovery The integration of computational chemistry and machine learning can dramatically speed up the process of discovering new molecules for applications in materials science, catalysis, and drug design. researchgate.net
Uncharted Biological Target Landscape Exploration
While the pyridazine core is found in many biologically active compounds, the specific molecular targets for this compound are not well-defined. nih.govnih.gov Future research will involve broad screening efforts to uncover its potential therapeutic applications. The pyridazine ring is known for its unique ability to form hydrogen bonds, a key interaction in how drugs bind to their targets. nih.gov
Potential areas for biological investigation include:
Anticancer Activity Pyridazine and pyridazinone derivatives have shown promise as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Additionally, some pyridazine-containing compounds are being investigated as inhibitors of the JNK1 pathway, a target in cancer therapy. acs.org
Anti-infective Properties Various pyridazine derivatives have demonstrated a wide range of biological activities, including antimicrobial and antiviral effects. nih.govgeorgiasouthern.eduresearchgate.net This suggests potential applications in fighting infections.
Janus Kinase (JAK) Inhibition The pyrrolopyrimidine scaffold, which is structurally related to the pyridazine ring system, is a common feature in JAK inhibitors used to treat inflammatory and autoimmune diseases. wikipedia.org This suggests that pyridazine derivatives could be explored for similar activities.
Enzyme Inhibition Novel pyridazine derivatives have been developed as potent inhibitors of ecto-5′-nucleotidase (CD73), a target for cancer immunotherapy. acs.org
Expanding Applications into Novel Scientific Domains
The unique properties of the this compound scaffold extend its potential utility beyond medicine into other advanced scientific fields.
Materials Science The inherent polarity and ability of the pyridazine ring to engage in π-π stacking make it an attractive component for developing new functional materials. nih.gov These could include materials for electronics or other advanced applications.
Agrochemicals Pyridazine structures are found in compounds with agrochemical activities, indicating a potential avenue for developing new herbicides or pesticides. nih.gov
Chemical Probes & Bioimaging A complex containing a tetrazine moiety, which is structurally related to pyridazine, has been designed for cysteine conjugation, bioimaging, and photoactivated therapy. rsc.org This highlights the potential for developing functionalized pyridazine derivatives as tools for biological research.
Synergistic Research with Other Chemical Entities
The efficacy of this compound could potentially be amplified when used in combination with other chemical agents. This approach, known as synergistic research, is a modern strategy for tackling complex problems, particularly in medicine.
Future studies could focus on:
Combination Therapies Investigating the effects of this compound alongside known therapeutic agents could reveal synergistic interactions that enhance treatment efficacy. The study of how multiple bioactive compounds in plant extracts work together is an example of this principle. mdpi.com
Hybrid Molecule Design A "scaffold hopping" approach, where the pyridazine ring replaces another heterocyclic system, has been used to design new JNK1 inhibitors. acs.org Similarly, hybrid molecules that combine the this compound core with other pharmacologically active groups could be designed to interact with multiple biological targets at once.
| Research Area | Focus | Potential Outcome |
| Combination Therapies | Evaluating the compound alongside existing drugs or natural bioactive compounds. mdpi.com | Enhanced therapeutic effect, potential to overcome drug resistance. |
| Hybrid Molecules | Designing new molecules by combining the pyridazine scaffold with other active chemical groups. acs.org | Creation of single-molecule drugs with multiple modes of action. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Chloro-6-cyclohexylpyridazine, and how are they experimentally determined?
- Answer: The compound (C₁₀H₁₃ClN₂; MW 196.68 g/mol) is characterized by its molecular structure, featuring a pyridazine ring substituted with chlorine and cyclohexyl groups. Key properties include melting point, solubility, and stability. Experimental determination involves:
- Spectroscopy: NMR (¹H/¹³C) and IR to confirm functional groups and substituent positions.
- Mass Spectrometry: High-resolution MS for molecular ion validation .
- Chromatography: HPLC or GC for purity assessment.
- Reference Data: CAS EN300-3242558, MDL MFCD12065613 .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A standard approach involves nucleophilic substitution on 3,6-dichloropyridazine (CAS 141-30-0) using cyclohexyl Grignard or organozinc reagents. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
- Critical Parameter: Anhydrous conditions to avoid hydrolysis of the chloro substituent.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain. For example, related pyridazine derivatives show C–Cl bond lengths of ~1.73 Å and cyclohexyl ring puckering angles of 10–15° .
- Methodological Note: Low-temperature (e.g., 173 K) data collection minimizes thermal motion artifacts .
Advanced Research Questions
Q. What strategies address contradictions in spectral data during structural elucidation?
- Answer: Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:
- Comparative Analysis: Cross-reference with analogs (e.g., 3-Chloro-6-(trifluoromethyl)pyridazine) to identify substituent effects .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational modes or chemical shifts .
- Case Study: Ambiguities in mass spectral fragmentation can be resolved via tandem MS/MS or isotopic labeling .
Q. How can reaction conditions be optimized to enhance yield in derivatization of this compound?
- Answer: Systematic optimization via Design of Experiments (DoE):
- Variables: Catalyst loading (e.g., Pd/C for cross-coupling), solvent (DMF vs. THF), and temperature.
- Response Surface Methodology (RSM): Maximizes yield while minimizing byproducts (e.g., dehalogenation).
- Example: Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) requires strict oxygen-free conditions .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Answer: Challenges include poor crystal growth due to flexible cyclohexyl groups. Mitigation strategies:
- Co-crystallization: Use of templating agents (e.g., carboxylic acids) to stabilize lattice packing.
- Slow Evaporation: Low-polarity solvents (e.g., hexane/ethyl acetate) at controlled humidity .
- Advanced Tool: Cryocrystallography to capture metastable polymorphs.
Q. How do steric and electronic effects of the cyclohexyl group influence reactivity in cross-coupling reactions?
- Answer: The cyclohexyl group introduces steric hindrance, reducing accessibility to the pyridazine ring’s reactive sites. Electronic effects (e.g., inductive withdrawal via chlorine) further modulate reactivity:
- Steric Maps: Generated via molecular modeling to predict site-selective reactions.
- Case Study: Buchwald-Hartwig amination requires bulkier ligands (e.g., XPhos) to overcome steric barriers .
Methodological Notes
- Spectral Databases: NIST Chemistry WebBook provides reference IR and MS data for pyridazine analogs .
- Safety Protocols: Store under inert atmosphere (argon) at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
